2,3-Dichloro-4,6-dinitropyridine
Description
2,3-Dichloro-4,6-dinitropyridine is a halogenated and nitrated pyridine derivative characterized by two chlorine substituents at positions 2 and 3 and nitro groups at positions 4 and 4. This compound belongs to a class of nitroaromatic heterocycles, which are notable for their electron-deficient aromatic systems, making them reactive intermediates in organic synthesis. For example, 3-chloro-5-methoxy-2,6-dinitropyridine is synthesized via substitution and nitration of 3,5-dichloropyridine N-oxide , suggesting similar nitration and halogenation steps could apply to 2,3-dichloro-4,6-dinitropyridine.
The compound’s structural features—chlorine atoms and nitro groups—impart high electrophilicity, influencing its reactivity in nucleophilic aromatic substitution (NAS) reactions. Such properties are critical in pharmaceutical and agrochemical industries, where nitro-pyridines serve as precursors for active ingredients. However, its toxicity profile and environmental persistence, common among chlorinated nitroaromatics, necessitate careful handling .
Properties
CAS No. |
902771-30-6 |
|---|---|
Molecular Formula |
C5HCl2N3O4 |
Molecular Weight |
237.98 g/mol |
IUPAC Name |
2,3-dichloro-4,6-dinitropyridine |
InChI |
InChI=1S/C5HCl2N3O4/c6-4-2(9(11)12)1-3(10(13)14)8-5(4)7/h1H |
InChI Key |
JGHWUIPUHDQBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4,6-dinitropyridine typically involves the nitration of 2,3-dichloropyridine. The process begins with the chlorination of pyridine to obtain 2,3-dichloropyridine, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the pyridine ring .
Industrial Production Methods: Industrial production of 2,3-Dichloro-4,6-dinitropyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity 2,3-Dichloro-4,6-dinitropyridine suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4,6-dinitropyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride in ethanol.
Oxidation: Hydrogen peroxide in glacial acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2,3-Dichloro-4,6-diaminopyridine.
Oxidation: 2,3-Dichloro-4,6-dinitropyridine N-oxide.
Scientific Research Applications
2,3-Dichloro-4,6-dinitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4,6-dinitropyridine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The chlorine atoms can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target proteins or enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
3-Chloro-5-methoxy-2,6-dinitropyridine
2,4-Dichloro-6-methyl-3-nitropyridine
4,6-Dichloropyrimidine
Table 1: Structural and Physical Properties of Pyridine Derivatives
Benzene-Based Halogenated Nitroaromatics
1,3-Dichloro-4,6-dinitrobenzene
2-Chloro-4,6-dinitroaniline
Table 2: Comparison with Benzene Derivatives
Heterocyclic Variants
4,6-Dichloro-nicotinaldehyde
2,4-Dichloro-3-aminopyridine
- Substituents : Cl (2,4); NH₂ (3).
- Applications: Intermediate in herbicide synthesis. Amino group allows further functionalization .
Key Research Findings and Implications
- Reactivity Trends : Chlorine and nitro groups in 2,3-dichloro-4,6-dinitropyridine enhance electrophilicity compared to less substituted analogs (e.g., 2,3-dichloropyridine), enabling diverse NAS reactions .
- Toxicity : Chlorinated nitroaromatics like 2-bromo-4,6-dinitroaniline demonstrate significant mutagenicity, suggesting similar risks for 2,3-dichloro-4,6-dinitropyridine .
- Environmental Impact : Adsorption tendencies (e.g., peak tailing in GC analysis) complicate detection and remediation of such compounds in environmental samples .
Biological Activity
2,3-Dichloro-4,6-dinitropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and applications in various fields.
2,3-Dichloro-4,6-dinitropyridine is characterized by the presence of two chlorine atoms and two nitro groups attached to a pyridine ring. Its molecular formula is CHClNO, and it has a molecular weight of 227.05 g/mol. The compound exhibits a yellow solid form with specific melting points and solubility characteristics that influence its biological interactions.
Antimicrobial Properties
Research indicates that 2,3-Dichloro-4,6-dinitropyridine exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with DNA replication.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that 2,3-Dichloro-4,6-dinitropyridine possesses anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves inducing apoptosis through the activation of caspase pathways.
Case Study: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations of 10-50 µM resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The results indicate significant cytotoxicity at higher concentrations, suggesting potential for therapeutic applications in oncology.
The biological activity of 2,3-Dichloro-4,6-dinitropyridine can be attributed to its structural features. The nitro groups can undergo reduction to form reactive intermediates that bind to cellular macromolecules such as proteins and nucleic acids. Additionally, the chlorine atoms facilitate nucleophilic substitution reactions, enhancing the compound's reactivity.
Applications in Research and Industry
Beyond its biological activities, this compound serves as an important intermediate in synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals. Its role in dye production also highlights its industrial relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
